H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

Peptide stereochemistry Proteolytic stability Chiral separation

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH (PubChem CID is a fully racemic synthetic pentapeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, and tyrosyl residues, each in the DL configuration. With molecular formula C34H38N8O9 and a molecular weight of 702.7 g/mol, this compound corresponds to the N-terminal (1–5) fragment of luteinizing hormone-releasing hormone (LHRH/GnRH), but differs fundamentally from the endogenous all-L metabolite GnRH-(1–5) (CAS 52434-75-0) by virtue of its equimolar D- and L-amino acid composition at every chiral center.

Molecular Formula C34H38N8O9
Molecular Weight 702.7 g/mol
Cat. No. B12108637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH
Molecular FormulaC34H38N8O9
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O
InChIInChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)
InChIKeyVVBDLEHCIKUJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH: Racemic LHRH-(1-5) Pentapeptide for Stereochemical Selectivity Studies


H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH (PubChem CID 13190524) is a fully racemic synthetic pentapeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, and tyrosyl residues, each in the DL configuration [1]. With molecular formula C34H38N8O9 and a molecular weight of 702.7 g/mol, this compound corresponds to the N-terminal (1–5) fragment of luteinizing hormone-releasing hormone (LHRH/GnRH), but differs fundamentally from the endogenous all-L metabolite GnRH-(1–5) (CAS 52434-75-0) by virtue of its equimolar D- and L-amino acid composition at every chiral center [2]. This all-DL stereochemistry makes it a specialized research tool for investigating stereospecific peptide–receptor interactions, proteolytic stability mechanisms, and chiral analytical method development .

Why All-L GnRH-(1-5) or Full-Length LHRH Analogs Cannot Substitute for the All-DL Racemic Pentapeptide


The all-DL stereochemical configuration of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH fundamentally alters its interaction profile with both proteolytic enzymes and biological receptors relative to the all-L form (GnRH-(1-5), CAS 52434-75-0) and therapeutically established LHRH analogs (e.g., Leuprolide, Buserelin, Histrelin) [1]. While full-length LHRH analogs bind the canonical GnRH receptor (GnRHR) with nanomolar affinity to stimulate gonadotropin release, the all-L GnRH-(1-5) metabolite instead signals through the orphan GPCRs GPR173 and GPR101 to modulate cell migration and EGFR transactivation [2]. The all-DL form introduces an additional layer of stereochemical divergence: D-amino acid incorporation is established to confer nearly complete resistance to proteases that readily cleave L-amino acid peptides [3], meaning that any attempt to use the all-L metabolite or a full-length GnRH agonist as a proxy for this racemic compound in protease-resistance, receptor-selectivity, or chiral-separation experiments would produce data that are not extrapolatable to the DL system.

Quantitative Differentiation Evidence for H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH Against Closest Analogs


Stereochemical Composition: Five Chiral Centers, All Equimolar DL — Versus All-L GnRH-(1-5)

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH contains five chiral amino acid residues (Pyr, His, Trp, Ser, Tyr), each present as an equimolar DL racemic mixture — yielding 2⁵ = 32 possible stereoisomers in total — whereas the comparator all-L GnRH-(1-5) (CAS 52434-75-0) contains a single stereoisomer (all-L) [1]. This stereochemical distinction is functionally consequential: Miller et al. (1995) demonstrated that L-amino acid hexapeptides were 'readily cleaved' by their cognate proteases, while the equivalent D-amino acid oligomers were 'cleaved minimally or not at all' across six protease classes (trypsin, chymotrypsin, elastase, papain, pepsin, carboxypeptidase A) [2]. In the GnRH peptide family, the all-L GnRH-(1-5) is cleaved by angiotensin-converting enzyme (ACE) at the Tyr⁵-Gly⁶ bond to yield (1-3) and (4-5) fragments, with reported conversion kinetics under ACE catalysis . The all-DL compound is predicted to resist this cleavage at every peptide bond due to D-amino acid occupancy, though direct kinetic data for this specific compound remain absent from the literature.

Peptide stereochemistry Proteolytic stability Chiral separation

Receptor Selectivity: Orphan GPCR GPR173/GPR101 Engagement vs. Canonical GnRHR — Divergence from Full-Length LHRH Agonists

Full-length LHRH (Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) binds the canonical GnRH receptor (GnRHR) with high affinity, and therapeutic analogs such as Leuprolide and Buserelin achieve enhanced potency through D-amino acid substitutions at position 6 with ED₅₀ values in the low nanogram range for ovulation induction (e.g., AY-25,205 ED₅₀ = 3.0 ng/rat; AY-25,650 ED₅₀ = 2.1 ng/rat; native LHRH ED₅₀ = 176.8 ng/rat) [1]. In contrast, the all-L GnRH-(1-5) fragment does not bind GnRHR but instead engages two orphan GPCRs: GPR173 (mediates inhibition of GN11 neuronal migration via STAT3) and GPR101 (mediates EGFR transactivation in Ishikawa endometrial cancer cells) [2][3]. In the GN11 wound-healing assay, GnRH-(1-5) produced a significant, dose-dependent delay in wound closure; siRNA knockdown of GPR173 completely reversed this inhibition [2]. In Ishikawa cells, GnRH-(1-5) significantly increased EGFR phosphorylation at three tyrosine sites (Y992, Y1045, Y1068; P < 0.05), and down-regulation of GPR101 blocked this transactivation [3]. The all-DL racemic form of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH is expected to display altered binding kinetics at GPR173 and GPR101 relative to the all-L form due to stereochemical effects on ligand–receptor complementarity, though direct comparative affinity measurements (Kd, IC₅₀, EC₅₀) for the DL form at these receptors have not been published.

GPCR pharmacology GnRH receptor GPR173 GPR101 Cell migration

Quantitative Proteolytic Resistance: All-D-Amino Acid Peptides Exhibit Near-Complete Resistance Across Six Protease Classes

The Miller et al. (1995) head-to-head study of homologous L- and D-amino acid hexapeptide oligomers provides the foundational class-level evidence for proteolytic resistance [1]. Six L-amino acid peptide substrates were each 'readily cleaved' by their cognate proteases, whereas the corresponding D-amino acid oligomers were 'cleaved minimally or not at all' by the same enzymes. In a more recent and structurally analogous system, Lu et al. (2020) reported that the antimicrobial peptide derivative DP06 — in which all L-Lys and L-Arg residues were replaced by D-amino acids — exhibited 15% intact peptide remaining after 18 h of trypsin exposure and 6% remaining after 24 h, while the all-L parent peptide was undetectable at the earliest time points measured [2]. Extrapolating to the LHRH peptide family, full-length LHRH is known to undergo rapid proteolytic degradation in serum (half-life of native GnRH ≈ 2–4 min in human plasma), and therapeutic analogs such as Triptorelin achieve extended duration through single D-amino acid substitution at position 6 . Although no in vitro protease time-course has been published for H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH specifically, the convergence of evidence across multiple peptide classes supports the inference that this all-DL pentapeptide will exhibit substantially prolonged stability in protease-containing environments relative to its all-L counterpart.

Protease resistance D-amino acid peptides Serum stability Peptide half-life

Analytical Differentiation: UV Detectability and Chiral Resolution Capability vs. Shorter DL Fragments

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH (MW 702.7 g/mol) contains the full complement of five amino acid residues including tyrosine (Tyr), which provides a strong UV chromophore with λmax at approximately 275 nm (ε ≈ 1,400 M⁻¹cm⁻¹) in addition to the peptide backbone absorbance at 214 nm [1]. The shorter all-DL fragment H-DL-Pyr-DL-His-DL-Trp-DL-Ser-OH (MW 539.5 g/mol) lacks this tyrosine residue, reducing its molar absorptivity at 275 nm to near zero and limiting HPLC quantification to the less selective 214 nm channel where many buffer components and impurities co-absorb . The presence of tryptophan (λmax ~280 nm, ε ≈ 5,600 M⁻¹cm⁻¹) in both compounds provides partial compensation, but the Tyr residue in the target compound enables dual-wavelength ratiometric purity assessment (A₂₈₀/A₂₁₄), a quantitative quality-control metric unavailable for the 1-4 fragment. Furthermore, the five chiral centers in the target pentapeptide (vs. four in the 1-4 fragment) generate a more complex stereoisomer mixture (32 vs. 16 possible isomers), providing a more demanding test mixture for chiral HPLC method development and column validation .

Chiral chromatography HPLC method development Peptide quantification Racemic standard

Regulatory Relevance: Impurity Marker Utility in LHRH Analog Pharmaceutical Analysis

The all-L LHRH (1-5) free acid (CAS 52434-75-0) is a recognized impurity marker in the pharmaceutical analysis of LHRH analog drug substances, officially catalogued as Leuprolide Impurity 5 and Goserelin Impurity 26 by multiple pharmacopoeial reference standards [1]. These impurities arise from hydrolysis or incomplete synthesis of the parent nonapeptide/decapeptide drugs. H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH, by virtue of its identical molecular formula (C34H38N8O9) and molecular weight (702.7 g/mol) to the all-L impurity, serves as a stereochemically distinct reference compound that can be used to validate whether an analytical method (e.g., RP-HPLC, LC-MS) can discriminate between the active LHRH analog, its all-L (1-5) degradation product, and any racemized (1-5) species that may form during long-term storage under stress conditions [2]. The absence of published head-to-head chromatographic resolution data (e.g., ΔtR between all-L and all-DL forms on a specific column) represents a gap in the current evidence base that procurement of this compound can directly address.

Pharmaceutical impurity Leuprolide Goserelin Method validation Quality control

High-Impact Application Scenarios for H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH


Chiral HPLC Method Development and Column Validation Using a 32-Stereoisomer Peptide Mixture

The compound's five DL-amino acid residues generate 32 possible stereoisomers, providing a highly complex and analytically demanding test mixture for developing and validating chiral stationary phase HPLC methods [1]. Unlike single-enantiomer or simple racemic dipeptide standards, this pentapeptide challenges column selectivity, mobile phase optimization, and detection parameters under conditions relevant to peptide pharmaceutical analysis. The presence of both Trp (λmax 280 nm) and Tyr (λmax 275 nm) enables dual-wavelength ratiometric purity verification (A₂₈₀/A₂₁₄), a quantitative QC metric not available with shorter DL fragments lacking Tyr .

Protease-Resistance Screening in Serum-Containing Biological Assays

Where the all-L GnRH-(1-5) metabolite (CAS 52434-75-0) is rapidly cleaved by angiotensin-converting enzyme into inactive (1-3) and (4-5) fragments, the all-DL pentapeptide is predicted — based on class-level evidence from Miller et al. (1995) and Lu et al. (2020) demonstrating that all-D-amino acid peptides are cleaved 'minimally or not at all' by serine, cysteine, aspartyl, and metalloproteases [2] — to persist intact throughout prolonged incubations in serum-containing media or tissue homogenates. This makes it the appropriate tool for cell-based assays where peptide stability over multi-hour time courses is required and where the all-L form would be degraded within minutes.

Stereospecificity Probe for Orphan GPCR GPR173 and GPR101 Pharmacology

The all-L GnRH-(1-5) engages GPR173 to inhibit GN11 neuronal migration (STAT3 pathway) and GPR101 to transactivate EGFR in Ishikawa endometrial cancer cells [3]. The all-DL racemic form enables pharmacological dissection of the stereochemical requirements for these receptor interactions: attenuated or absent activity would confirm that receptor activation is stereospecific for the L-configuration, while retained activity would suggest conformational flexibility in the ligand-binding pocket. In either outcome, the DL compound serves as a critical negative or comparative control that cannot be replaced by the all-L metabolite, a full-length GnRH agonist (which binds GnRHR, not GPR173/GPR101), or a scrambled-sequence peptide.

Pharmaceutical Impurity Method Validation for LHRH Analog Drug Products

Regulatory submissions for generic LHRH analog drug products (Leuprolide, Goserelin, Triptorelin) require validated stability-indicating analytical methods capable of resolving the active pharmaceutical ingredient from its degradation products, including the (1-5) fragment [4]. The all-DL form provides a stereochemically distinct challenge standard to verify that the analytical method can discriminate between the all-L (1-5) impurity and any racemized (1-5) species that may form under accelerated stability conditions (e.g., elevated temperature, extreme pH). This addresses a specific regulatory expectation for chiral method specificity that cannot be satisfied using the all-L impurity standard alone.

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